molecular formula C15H13FN2O4 B5598130 N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide

N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5598130
M. Wt: 304.27 g/mol
InChI Key: QPXFRASVUOCLKD-UHFFFAOYSA-N
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Description

The synthesis and characterization of acetamide derivatives, including those with fluoro, nitro, and phenoxy substituents, have been a subject of research due to their diverse chemical properties and potential applications in various fields. These compounds are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds involves starting from primary compounds such as fluorinated phenols or amines, followed by various reaction steps including alkylation, acylation, and nitration. The process is optimized through conditions like temperature control, molar ratios of reactants, and the use of catalysts to achieve high yields and selectivity (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure and crystallography studies often employ techniques such as FT–IR, ESI–MS, 1H and 13C NMR spectroscopy, elemental analysis, and single-crystal X-ray techniques. These studies reveal details like crystal structure, molecular geometry, and the presence of hydrogen bonds, which are critical for understanding the compound's interactions and properties (P. Jansukra et al., 2021).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by the presence of functional groups, leading to various chemical reactions. For example, nitro groups facilitate reactions like photoreactions, where changes in solvent can lead to different products, indicating the compound's sensitivity to reaction conditions (Y. Watanabe et al., 2015).

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-8-11(18(20)21)5-6-13(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXFRASVUOCLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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